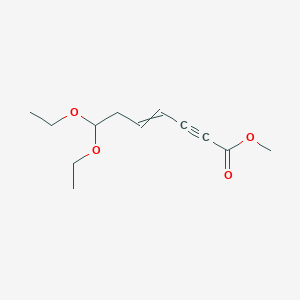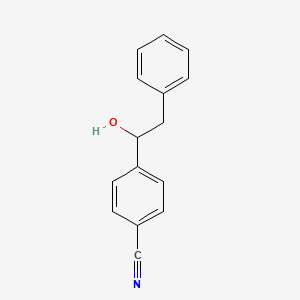![molecular formula C14H20O6 B12547619 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate CAS No. 142700-75-2](/img/structure/B12547619.png)
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H18O6. It is a derivative of 4-hydroxybenzoic acid, commonly known as paraben, which is widely used in the cosmetic and pharmaceutical industries as a preservative. The compound is characterized by the presence of a 4-hydroxybenzoate group and a triethylene glycol monomethyl ether moiety, making it a versatile chemical with various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-[2-(2-Methoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Esterification: The compound can be synthesized through esterification reactions.
Hydrolysis: It can be hydrolyzed back to 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol under acidic or basic conditions.
Oxidation: The hydroxyl group in the 4-hydroxybenzoate moiety can be oxidized to form corresponding quinones.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and 2-[2-(2-Methoxyethoxy)ethoxy]ethanol.
Oxidation: Quinones derived from the 4-hydroxybenzoate moiety.
Applications De Recherche Scientifique
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as a drug delivery agent due to its solubility and stability.
Industry: Utilized as a preservative in cosmetic and pharmaceutical formulations due to its antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is primarily related to its ability to inhibit microbial growth. The compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death. The triethylene glycol monomethyl ether moiety enhances its solubility and facilitates its interaction with microbial cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylparaben: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative.
Ethylparaben: Similar to methylparaben but with an ethyl group instead of a methyl group.
Propylparaben: Contains a propyl group, used in similar applications as a preservative.
Uniqueness
2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate is unique due to the presence of the triethylene glycol monomethyl ether moiety, which enhances its solubility and stability compared to other parabens. This makes it particularly useful in formulations where higher solubility is required.
Propriétés
Numéro CAS |
142700-75-2 |
|---|---|
Formule moléculaire |
C14H20O6 |
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H20O6/c1-17-6-7-18-8-9-19-10-11-20-14(16)12-2-4-13(15)5-3-12/h2-5,15H,6-11H2,1H3 |
Clé InChI |
BNZPJAAPYDPZFM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)


![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
![1-[(Ethoxycarbonothioyl)disulfanyl]-1-sulfanylidenehexane](/img/structure/B12547589.png)
![2-Methyl-N-[(pyren-1-YL)methyl]propanamide](/img/structure/B12547597.png)

![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)

![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)

